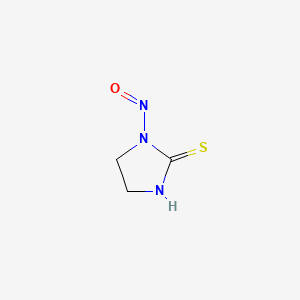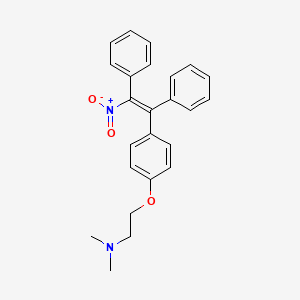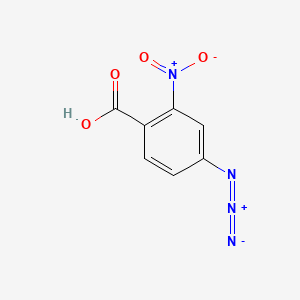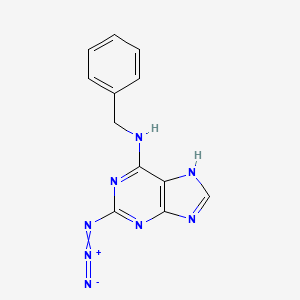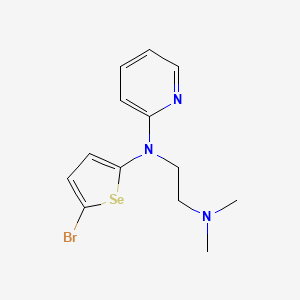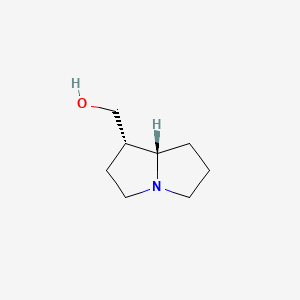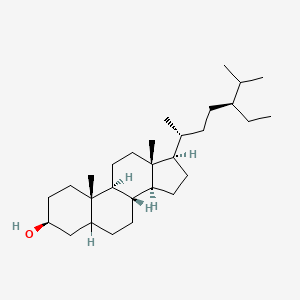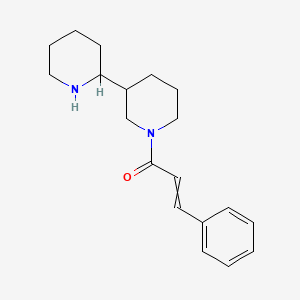![molecular formula C14H26NO+ B1230047 4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol](/img/structure/B1230047.png)
4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol is a N-alkylpyrrolidine.
Scientific Research Applications
1. Enamine Chemistry and Stereoselective Synthesis
- The chemistry of pyrrolidine, a component of the compound , has been extensively studied in enamine chemistry. Pyrrolidine enamines of cyclohexanone show high diastereoselectivity in the synthesis of bicyclic ketones (Andrew, Mellor, & Reid, 2000).
2. Regio- and Stereo-Chemistry in Organic Reactions
- Pyrrolidinyl compounds, closely related to the molecule , exhibit unique regio- and stereo-chemistry in reactions with various sulphones, demonstrating their potential in the synthesis of complex organic molecules (Fabrissin, Fatutta, Malusà, & Risaliti, 1980).
3. Polar Cycloaddition Reactions
- The synthesis of pyrrolidines, including those structurally related to the compound of interest, in [3+2] cycloaddition reactions reveals their importance in creating biologically active molecules used in medicine and industry (Żmigrodzka et al., 2022).
4. Higher Ring Systems in Organic Synthesis
- The compound’s structural family has been used in forming higher ring systems like 1.3-dipyrrolidino-2-oxaadamantane, demonstrating the versatility of pyrrolidine derivatives in complex organic syntheses (Stetter & Komorowski, 1971).
5. Conformation Studies in Organic Chemistry
- Studies on bicyclic compounds similar to the one offer insights into the conformation of organic molecules, aiding in understanding chemical reactivity and molecular design (Casarini, Rosini, Grilli, Lunazzi, & Mazzanti, 2003).
6. Novel Approaches in Organic Synthesis
- Bicyclic compounds, akin to the one , are synthesized using various novel methods, such as four-component bicyclizations, to create skeletally diverse derivatives with potential applications in drug design and material science (Tu et al., 2014).
properties
Product Name |
4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol |
|---|---|
Molecular Formula |
C14H26NO+ |
Molecular Weight |
224.36 g/mol |
IUPAC Name |
2-(1-methylpyrrolidin-1-ium-1-yl)bicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C14H26NO/c1-15(9-2-3-10-15)13-8-7-11-5-4-6-12(13)14(11)16/h11-14,16H,2-10H2,1H3/q+1 |
InChI Key |
XPLDIPBUNDHFNG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC1)C2CCC3CCCC2C3O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




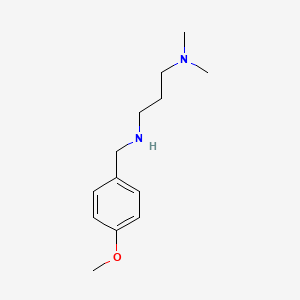
![3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide](/img/structure/B1229968.png)
